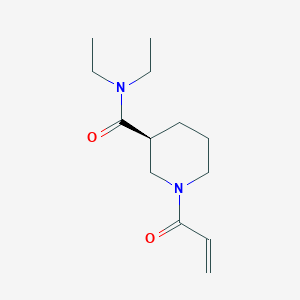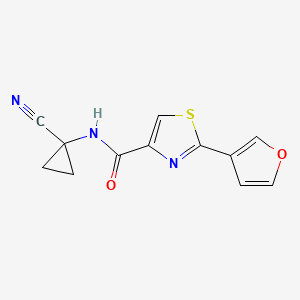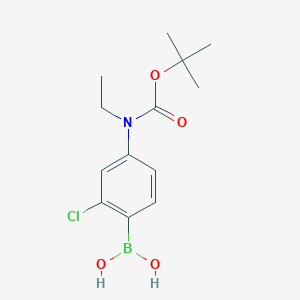
4-(N-BOC-N-ethylamino)-2-chlorophenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N-BOC-N-ethylamino)-2-chlorophenylboronic acid is a boronic acid derivative with the molecular formula C13H20BNO4. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (BOC) protected ethylamino group and a chlorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-BOC-N-ethylamino)-2-chlorophenylboronic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (BOC) to form N-BOC-ethylamine.
Formation of the Boronic Acid: The protected amine is then reacted with 2-chlorophenylboronic acid under suitable conditions to form the desired compound.
The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium complexes to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-(N-BOC-N-ethylamino)-2-chlorophenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in dichloromethane.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.
Major Products Formed
Substitution Reactions: Various substituted phenyl derivatives.
Deprotection Reactions: 4-(N-ethylamino)-2-chlorophenylboronic acid.
Coupling Reactions: Biaryl compounds with diverse functional groups.
科学研究应用
4-(N-BOC-N-ethylamino)-2-chlorophenylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of 4-(N-BOC-N-ethylamino)-2-chlorophenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The pathways involved often include the formation of boronate esters and the modulation of enzymatic activities.
相似化合物的比较
Similar Compounds
- 4-(N-BOC-N-methylamino)phenylboronic acid
- 4-(N-BOC-N-propylamino)phenylboronic acid
- 4-(N-BOC-N-ethylamino)phenylboronic acid
Uniqueness
4-(N-BOC-N-ethylamino)-2-chlorophenylboronic acid is unique due to the presence of both the BOC-protected ethylamino group and the chlorine atom on the phenyl ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
[2-chloro-4-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BClNO4/c1-5-16(12(17)20-13(2,3)4)9-6-7-10(14(18)19)11(15)8-9/h6-8,18-19H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSKWJYKHXECBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)N(CC)C(=O)OC(C)(C)C)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
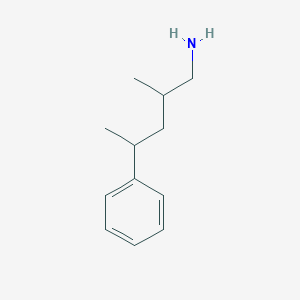
![N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzohydrazide](/img/structure/B2778909.png)
![N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2778910.png)
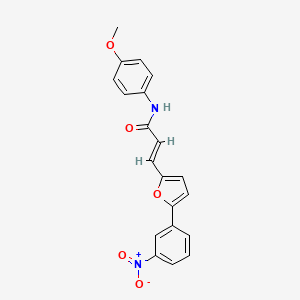
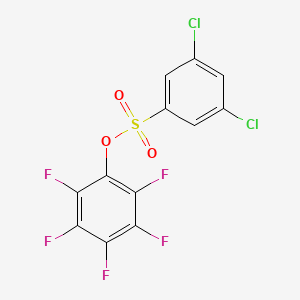
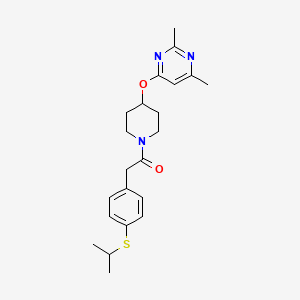
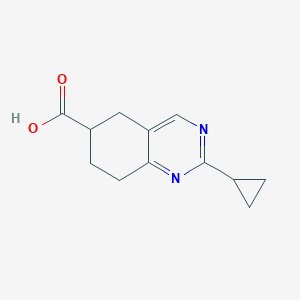
![3,4-dichloro-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide](/img/structure/B2778919.png)
![2-[1-(aminomethyl)cyclobutyl]acetic Acid Hydrochloride](/img/new.no-structure.jpg)

![2-(allylsulfanyl)-N-isopropyl[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2778926.png)
![4-CHLORO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE](/img/structure/B2778927.png)
